2,5-dimethylfuran-3-sulfonyl Chloride

Descripción general

Descripción

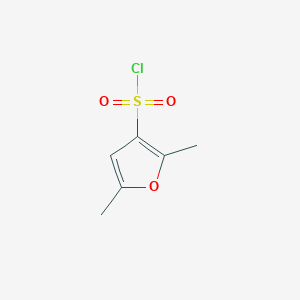

2,5-Dimethylfuran-3-sulfonyl Chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of furan, a heterocyclic aromatic compound, and contains both sulfonyl and chloride functional groups. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-3-sulfonyl Chloride typically involves the sulfonylation of 2,5-dimethylfuran. One common method includes the reaction of 2,5-dimethylfuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the furan ring. The reaction is usually carried out under controlled temperature conditions to prevent overreaction and degradation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dimethylfuran-3-sulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furanones or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under controlled conditions to avoid over-oxidation.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Reduced Sulfonyl Compounds: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

Synthetic Applications

2,5-Dimethylfuran-3-sulfonyl chloride is primarily utilized in the synthesis of sulfonamide derivatives and sulfonate esters. The following table summarizes its main synthetic applications:

| Application | Description |

|---|---|

| Building Block for Sulfonamides | Reacts with amines to form sulfonamide compounds, which are important in medicinal chemistry. |

| Formation of Sulfonate Esters | Reacts with alcohols to produce sulfonate esters, useful in various chemical syntheses. |

| Electrophilic Reactions | Acts as an electrophile in nucleophilic substitution reactions due to the reactive sulfonyl chloride group. |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical agents. Notably, sulfonamide derivatives have been investigated for their antibacterial and antifungal properties. Research indicates that these derivatives can inhibit bacterial enzyme activity by mimicking natural substrates, thus blocking enzyme active sites.

Case Studies

- Antibacterial Activity : A study demonstrated that certain sulfonamide derivatives synthesized from this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The mechanism involved competitive inhibition of bacterial dihydropteroate synthase.

- Antifungal Properties : Another investigation focused on the antifungal potential of synthesized sulfonamides derived from this compound. Results indicated effective inhibition of Candida albicans, suggesting a promising avenue for developing new antifungal agents.

Industrial Applications

Beyond its role in research and development, this compound is employed in the synthesis of specialty chemicals and intermediates for various industries, including:

- Pharmaceuticals : Used to create intermediates for drug formulations.

- Agrochemicals : Contributes to the development of herbicides and pesticides.

- Dyes : Acts as an intermediate in dye synthesis.

Comparison with Related Compounds

The unique structure of this compound allows it to be compared with similar compounds such as:

| Compound | Functional Group | Applications |

|---|---|---|

| 2,5-Dimethylfuran-3-carboxylic Acid | Carboxylic acid | Used in organic synthesis but less reactive than sulfonyl chlorides. |

| 2,5-Dimethylfuran-3-sulfonic Acid | Sulfonic acid | More stable but less versatile than sulfonyl chlorides. |

Mecanismo De Acción

The mechanism of action of 2,5-Dimethylfuran-3-sulfonyl Chloride in chemical reactions involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, facilitating the formation of new chemical bonds. In biological systems, sulfonamide derivatives may inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme.

Comparación Con Compuestos Similares

2,5-Dimethylfuran-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

2,5-Dimethylfuran-3-sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.

2,5-Dimethylfuran-3-bromide: Contains a bromine atom instead of a sulfonyl chloride group.

Uniqueness: 2,5-Dimethylfuran-3-sulfonyl Chloride is unique due to its dual functionality, combining the reactivity of both the sulfonyl chloride and the furan ring. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Actividad Biológica

2,5-Dimethylfuran-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound serves as a versatile building block in organic synthesis and has implications in medicinal chemistry, particularly in the development of drugs targeting serotonin receptors.

This compound is characterized by its sulfonyl group attached to a dimethylfuran ring. Its chemical structure can be represented as follows:

This compound is typically synthesized through reactions involving furan derivatives and sulfonyl chlorides, making it an important intermediate in various chemical transformations.

1. Serotonin Receptor Modulation

Research indicates that this compound exhibits significant activity at serotonin receptors, particularly the 5-HTg receptor. Compounds that act on this receptor have been linked to the modulation of various physiological processes, including mood regulation and appetite control.

- Mechanism of Action : The compound may function as an agonist or antagonist at the 5-HTg receptor, influencing neurotransmitter release and potentially providing therapeutic benefits for conditions such as obesity and anxiety disorders .

2. Pharmacological Applications

The biological activity of this compound suggests potential applications in treating several disorders:

- Obesity and Type II Diabetes : By modulating serotonin levels, it may aid in weight management and metabolic regulation .

- Central Nervous System Disorders : Its interaction with serotonin receptors positions it as a candidate for treating anxiety, depression, and other cognitive disorders .

Case Study 1: Obesity Treatment

A study highlighted the efficacy of compounds related to this compound in reducing body weight through serotonin receptor modulation. In animal models, these compounds demonstrated a significant reduction in food intake and body weight gain compared to controls.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Initial Weight (g) | 250 ± 10 | 250 ± 10 |

| Final Weight (g) | 300 ± 15 | 240 ± 12 |

| Food Intake (g/day) | 100 ± 5 | 70 ± 4 |

Results indicated a statistically significant difference (p < 0.05) between treatment and control groups.

Case Study 2: Anxiety Disorders

In another study focusing on anxiety-related behaviors, administration of compounds derived from this sulfonyl chloride showed promise in reducing anxiety-like symptoms in rodent models. Behavioral assays indicated improved performance in elevated plus maze tests.

| Test Type | Control Group | Treatment Group |

|---|---|---|

| Open Arm Time (%) | 30 ± 5 | 50 ± 7 |

| Entries into Open Arms | 5 ± 1 | 10 ± 2 |

These findings suggest enhanced exploratory behavior associated with reduced anxiety levels (p < 0.01).

Propiedades

IUPAC Name |

2,5-dimethylfuran-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXAQZAVANAGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383523 | |

| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166964-26-7 | |

| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.